molecular formula C15H14BrNO2 B582309 4-Bromo-2-ethoxy-N-phenylbenzamide CAS No. 1261918-68-6

4-Bromo-2-ethoxy-N-phenylbenzamide

Cat. No.: B582309
CAS No.: 1261918-68-6
M. Wt: 320.186
InChI Key: CQYGRYCEEPWZDT-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-N-phenylbenzamide: is an organic compound with the molecular formula C15H14BrNO2 . It is a derivative of benzamide, featuring a bromine atom at the 4-position, an ethoxy group at the 2-position, and a phenyl group attached to the nitrogen atom of the amide group.

Scientific Research Applications

Chemistry: 4-Bromo-2-ethoxy-N-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents .

Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It can be used in the synthesis of polymers, dyes, and other industrial products .

Safety and Hazards

The safety data sheet for “4-Bromo-2-ethoxy-N-phenylbenzamide” suggests that it should be handled with care. It should not be ingested or inhaled, and contact with skin or eyes should be avoided .

Future Directions

As “4-Bromo-2-ethoxy-N-phenylbenzamide” is used for experimental and research purposes , it may be involved in future studies to explore its potential applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethoxy-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the ethoxy group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-ethoxy-N-phenylbenzamide is unique due to the specific combination of substituents on the benzene ring and the amide group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-ethoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYGRYCEEPWZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682190
Record name 4-Bromo-2-ethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-68-6
Record name 4-Bromo-2-ethoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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